5-Fluoro-2-(trifluoromethyl)pyridin-4-amine

概要

説明

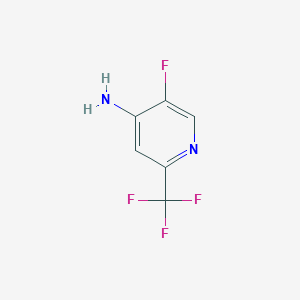

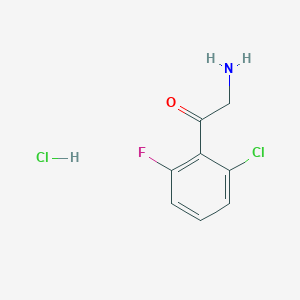

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with an amine and a trifluoromethyl group substituted on its pyridine core . It is involved in many syntheses of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers .

Synthesis Analysis

The synthesis of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine involves several steps. For instance, in the synthesis of tipranavir, a chiral auxiliary was initially used, but later, a practical asymmetric synthesis was also reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is represented by the empirical formula C6H5F3N2 . The molecule has a molecular weight of 162.11 .Chemical Reactions Analysis

This compound can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .Physical And Chemical Properties Analysis

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is a solid compound . It has a melting point of 58-62 °C .科学的研究の応用

Synthesis of Active Pharmaceutical Ingredients (APIs)

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine: is a valuable intermediate in the synthesis of various APIs. For example, it is involved in the synthesis of naporafenib , a RAF inhibitor used in the treatment of RAF-driven cancers . The compound’s amine group allows for further functionalization, making it a versatile building block in medicinal chemistry.

Development of Cancer Therapeutics

This compound has been used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator. This approach represents a non-cytotoxic form of cancer therapy, offering a targeted method to combat cancerous cells while minimizing damage to healthy tissues .

Fluorinated Building Blocks for Drug Discovery

The trifluoromethyl group in 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is a common feature in many FDA-approved drugs. This group can significantly enhance the biological activity and metabolic stability of pharmaceuticals. As such, this compound serves as a crucial fluorinated building block in drug discovery processes .

Ligand Synthesis for Catalysis

The compound is also used in synthesizing pyridine-based ligands. These ligands can stabilize hypervalent iodine, which is applied in a wide range of synthetic transformations. This application is particularly important in the field of catalysis, where the development of new catalysts can lead to more efficient and sustainable chemical processes .

Amination Reactions

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine: acts as a reactant in amination reactions to prepare aminopyridines. These reactions are fundamental in organic synthesis and can lead to the creation of new compounds with potential applications in various fields, including pharmaceuticals and agrochemicals .

Regioselective Synthesis Techniques

This compound is utilized as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium. This technique is valuable for creating complex organic molecules with high precision and selectivity .

作用機序

Target of Action

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is involved in the synthesis of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers . The primary target of this compound is the RAF protein, which plays a crucial role in the RAS/RAF/MEK/ERK pathway, a critical cell signaling pathway that regulates cell growth and survival .

Mode of Action

The compound interacts with its target, the RAF protein, by inhibiting its activity. This inhibition disrupts the RAS/RAF/MEK/ERK signaling pathway, leading to the cessation of cell growth and survival signals . This disruption can lead to the death of cancer cells, particularly those driven by RAF .

Biochemical Pathways

The primary biochemical pathway affected by 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is the RAS/RAF/MEK/ERK pathway. This pathway is crucial for transmitting signals from surface receptors to the DNA in the cell nucleus, controlling cell growth and survival. By inhibiting RAF, the compound disrupts this pathway, potentially leading to the death of cancer cells .

Result of Action

The result of the action of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is the potential inhibition of cell growth and survival, particularly in RAF-driven cancers. By inhibiting the RAF protein and disrupting the RAS/RAF/MEK/ERK pathway, the compound can lead to the death of cancer cells .

Safety and Hazards

将来の方向性

Currently, the major use of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of this compound will be discovered in the future .

特性

IUPAC Name |

5-fluoro-2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLQUFVYDUXVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1446301.png)

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1446302.png)